- Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Cas no 96405-62-8 (Goniotriol)

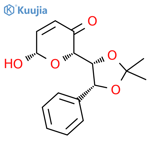

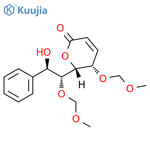

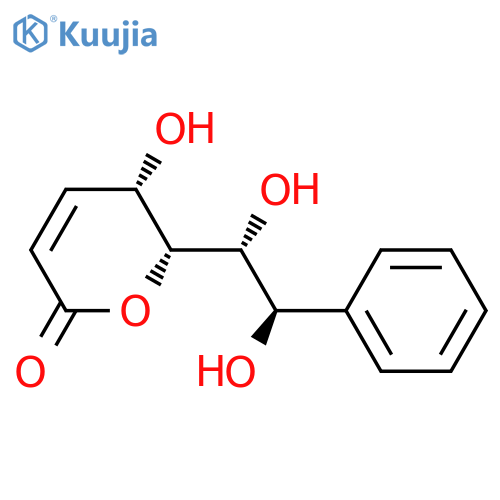

Goniotriol structure

Nome do Produto:Goniotriol

Goniotriol Propriedades químicas e físicas

Nomes e Identificadores

-

- D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-

- Goniotriol

- (+)-Goniotriol

- (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone

- [ "" ]

- (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one

- FS-9403

- CS-0024536

- 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone

- HY-N3969

- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-

- CHEMBL482598

- DTXSID501317251

- 96405-62-8

- AKOS040762825

- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-

- (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE

- (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one

- DA-53675

-

- Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1

- Chave InChI: AWCDBKHWVKLXEE-WKSBVSIWSA-N

- SMILES: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Propriedades Computadas

- Massa Exacta: 250.08412354g/mol

- Massa monoisotópica: 250.08412354g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 3

- Complexidade: 321

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 4

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.4

- Superfície polar topológica: 87Ų

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.4±0.1 g/cm3

- Ponto de ebulição: 554.8±50.0 °C at 760 mmHg

- Ponto de Flash: 218.0±23.6 °C

- Índice de Refracção: 1.63

- PSA: 86.99000

- LogP: -0.07660

- Pressão de vapor: 0.0±1.6 mmHg at 25°C

Goniotriol Informações de segurança

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at 4 ℃, better at -4 ℃

Goniotriol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | G766773-5mg |

Goniotriol |

96405-62-8 | 5mg |

$1866.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G93260-5mg |

Goniotriol |

96405-62-8 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| A2B Chem LLC | AI65279-5mg |

Goniotriol |

96405-62-8 | 98.0% | 5mg |

$577.00 | 2024-07-18 | |

| TRC | G766773-1mg |

Goniotriol |

96405-62-8 | 1mg |

$442.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN5657-5 mg |

Goniotriol |

96405-62-8 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN5657-5mg |

Goniotriol |

96405-62-8 | 5mg |

¥ 3230 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5657-5 mg |

Goniotriol |

96405-62-8 | 5mg |

¥4465.00 | 2022-02-28 | ||

| TRC | G766773-10mg |

Goniotriol |

96405-62-8 | 10mg |

$3106.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN5657-1 mL * 10 mM (in DMSO) |

Goniotriol |

96405-62-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| TargetMol Chemicals | TN5657-1 ml * 10 mm |

Goniotriol |

96405-62-8 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

Goniotriol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ; 2 d, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones, Journal of the Chemical Society, 1999, (2), 103-105

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Acetic acid Solvents: Water

Referência

- Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Synthetic Routes 4

Condições de reacção

Referência

- Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone, Synlett, 1993, (9), 653-5

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water

Referência

- Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone, Tetrahedron, 1995, 51(5), 1429-36

Synthetic Routes 6

Condições de reacção

Referência

- Total synthesis of (-)-goniopypyrone, Chinese Journal of Chemistry, 1993, 11(5), 479-80

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin, Journal of Organic Chemistry, 2008, 73(1), 2-11

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referência

- Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation, Tetrahedron Letters, 2019, 60(36),

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Referência

- Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners, Tetrahedron, 1999, 55(9), 2493-2514

Synthetic Routes 10

Condições de reacção

Referência

- Total synthesis of antitumor Goniothalamus styryllactones, Tetrahedron, 1999, 55(45), 13011-13028

Synthetic Routes 11

Condições de reacção

Referência

- Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Goniotriol Raw materials

- 2H-Pyran-3(6H)-one, 2-(2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-6-hydroxy-, [2S-[2α(4S*,5S*),6α]]-

- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-4,6-bis-O-(methoxymethyl)-7-C-phenyl-, δ-lactone, (7R)-

Goniotriol Preparation Products

Goniotriol Literatura Relacionada

-

1. Index pages

-

Geumwoo Lee,Jeong-Hee Lee,Jaeyong Lee,Min Woo Ha,Mi-hyun Kim,Suckchang Hong,Hyeung-geun Park Org. Chem. Front. 2022 9 4902

-

3. Julia–Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactonesWei-ping Chen,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1999 103

-

4. Gonibutenolides A and B: serendipitous syntheses, relative and absolute configurationTony K. M. Shing,Vincent W.-F. Tai,Hon-Chung Tsui J. Chem. Soc. Chem. Commun. 1994 1293

-

Kodepelly Sanjeeva Rao,Jaganathan Senthilnathan,Jyh-Ming Ting,Masahiro Yoshimura Nanoscale 2014 6 12758

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piranos Dihidropiranonas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos Piranos Piranonas e Derivados Dihidropiranonas

96405-62-8 (Goniotriol) Produtos relacionados

- 136778-40-0(Goniodiol diacetate)

- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)

- 96422-52-5(Goniodiol)

- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)

- 119656-57-4((6-oxo-11,12-dihydrodibenzo[b,f]azocin-5(6h)-yl)acetic Acid)

- 1016780-05-4(N'-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide)

- 1272737-24-2((4S)-8-CHLORO-6-METHOXYCHROMANE-4-YLAMINE)

- 2387599-38-2(tert-butyl 6-bromo-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate)

- 2228319-59-1(2,2-dimethyl-3-(piperidin-4-yl)butan-1-ol)

- 1339755-76-8(3-BROMO-1-(3,4-DIFLUOROPHENYL)PIPERIDIN-2-ONE)

Fornecedores recomendados

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:96405-62-8)Goniotriol

Pureza:>98%

Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preço ($):Inquérito